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Abstract

DS39201083 sulfate is a novel, potent analgesic agent derived from the natural indole
alkaloid, conolidine.[1][2] Chemically identified as 5-methyl-1,4,5,7-tetrahydro-2,5-
ethanoazocino[4,3-blindol-6(3H)-one sulfuric acid salt, this compound has demonstrated
significant analgesic properties in preclinical models of pain.[1] A key characteristic of
DS39201083 sulfate is its mechanism of action, which is distinct from traditional opioids as it
exhibits no agonist activity at the mu (i) opioid receptor.[1][2] This technical guide provides a
comprehensive overview of the available preclinical data on DS39201083 sulfate, including its
analgesic efficacy and experimental protocols, to support further research and development.

Introduction

The ongoing opioid crisis has highlighted the urgent need for effective, non-addictive pain
therapeutics.[2] Natural products have historically been a rich source of novel pharmacological
agents. Conolidine, an indole alkaloid isolated from the stem bark of Tabernaemontana
divaricata, has been identified as a promising non-opioid analgesic.[2] DS39201083 sulfate is
a synthetic derivative of conolidine, developed to enhance its analgesic potency.[1][2] This
document collates the published preclinical findings on DS39201083 sulfate, presenting a
detailed analysis of its analgesic effects and the methodologies used in its initial evaluation.
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Chemical and Physical Properties

¢ Chemical Name: 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one

sulfuric acid salt

Preclinical Pharmacology

Molecular Formula: CieH1sN20 - H2SO4

Synonyms: DS39201083 sulfate, DS-39201083

Appearance: Not specified in available literature.

Solubility: Not specified in available literature.

The analgesic potential of DS39201083 sulfate has been evaluated in established murine

models of pain: the acetic acid-induced writhing test and the formalin test.

Analgesic Efficacy

The following tables summarize the quantitative data from in vivo studies.

Table 1: Analgesic Activity of DS39201083 Sulfate in the Acetic Acid-Induced Writhing Test in

Mice

Compound Dose (mglkg, s.c.) Me-an-Number of Inhibition (%)
Writhing * SEM

Vehicle 35826
DS39201083 sulfate 1 16.8+34 53
DS39201083 sulfate 3 7.8+21 78
DS39201083 sulfate 10 1.8+£0.8 95
EDso 1.2

Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15),

1938-1942.
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Table 2: Analgesic Activity of DS39201083 Sulfate in the Formalin Test in Mice

Licking Time (s) £ Licking Time (s) £

Compound Dose (mglkg, s.c.) SEM (Phase 1: 0-10 SEM (Phase 2: 10-
min) 45 min)

Vehicle - 58.6 +4.9 198.4 +24.5

DS39201083 sulfate 3 35.8+6.2 105.6 = 28.7

DS39201083 sulfate 10 184145 458 +15.1

DS39201083 sulfate 30 8.6+29 156 +8.2

EDso - 4.8 7.8

Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15),
1938-1942.

Mechanism of Action

A key feature of DS39201083 sulfate is its lack of activity at the mu-opioid receptor, a
characteristic that distinguishes it from morphine and other opioid analgesics.

Table 3: Mu-Opioid Receptor Agonist Activity

Compound ECso (nM)
DAMGO (standard agonist) 19
DS39201083 sulfate >10000

Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15),
1938-1942.

The precise molecular target and signaling pathway responsible for the analgesic effects of
DS39201083 sulfate have not yet been fully elucidated and remain an area for future
investigation.
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Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of
DS39201083 sulfate.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripherally acting analgesics.
e Animals: Male ddY mice (5 weeks old).

e Procedure:

[e]

DS39201083 sulfate, dissolved in saline, was administered subcutaneously (s.c.).

o 30 minutes after drug administration, 0.7% acetic acid solution in saline was injected
intraperitoneally (i.p.) at a volume of 10 mL/kg.

o Immediately after the acetic acid injection, mice were placed in an observation box.

o The number of writhes (abdominal constrictions and stretching of the hind limbs) was
counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

o Data Analysis: The percentage of inhibition was calculated using the formula: [(C - T) / C] x
100, where C is the mean number of writhes in the vehicle-treated group and T is the mean
number of writhes in the drug-treated group. The EDso value was calculated by linear
regression analysis.

Formalin Test

This model assesses the response to a persistent inflammatory pain stimulus and can
differentiate between neurogenic (Phase 1) and inflammatory (Phase 2) pain.

e Animals: Male ddY mice (5 weeks old).
e Procedure:

o DS39201083 sulfate, dissolved in saline, was administered subcutaneously (s.c.).
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o 30 minutes after drug administration, 20 puL of 2% formalin solution in saline was injected
subcutaneously into the plantar surface of the right hind paw.

o Mice were immediately placed in a transparent observation chamber.

o The cumulative time spent licking the injected paw was recorded in two phases: Phase 1
(0-10 minutes post-formalin injection) and Phase 2 (10-45 minutes post-formalin injection).

o Data Analysis: The EDso values for each phase were calculated from the dose-response
curves.

Mu-Opioid Receptor Agonist Assay

This in vitro assay determines the functional activity of the compound at the human mu-opioid
receptor.

o Assay Type: GTPyS binding assay.

e Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the human mu-opioid
receptor.

e Procedure:

o Membrane preparations from the CHO cells were incubated with various concentrations of
DS39201083 sulfate.

o The standard mu-opioid receptor agonist, DAMGO, was used as a positive control.

o The binding of [3*S]GTPYS to the cell membranes was measured to determine the level of
G-protein activation upon receptor stimulation.

o Data Analysis: The ECso value, representing the concentration of the compound that elicits
50% of the maximal response, was calculated. An ECso value greater than 10,000 nM
indicates a lack of significant agonist activity.

Visualizations
Experimental Workflow for Analgesic Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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